3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Overview
Description
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with acetic anhydride to form the corresponding hydrazide, which is then cyclized with an appropriate nitrile to yield the oxadiazole ring . The reaction conditions often require the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of substituted derivatives with various nucleophiles.
Oxidation: Formation of epoxides from the ethenyl group.
Reduction: Formation of ethyl derivatives from the ethenyl group.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Employed as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the ethenyl group.
3-(4-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
4-(4-Chlorophenyl)-1,2,3-oxadiazole: Different substitution pattern on the oxadiazole ring.
Uniqueness
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and ethenyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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